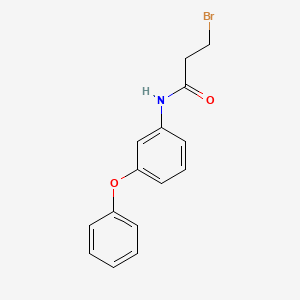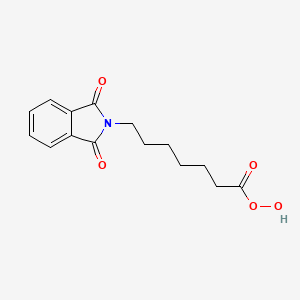
7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid is a complex organic compound characterized by the presence of a peroxoic acid group attached to a heptane chain, which is further linked to an isoindole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid typically involves the reaction of isoindole derivatives with heptaneperoxoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid undergoes various types of chemical reactions, including:
Oxidation: The peroxoic acid group can participate in oxidation reactions, converting substrates to their oxidized forms.
Reduction: Under specific conditions, the compound can be reduced to form different derivatives.
Substitution: The isoindole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of functionalized isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid involves its interaction with molecular targets and pathways within biological systems. The peroxoic acid group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the isoindole ring can interact with specific enzymes and receptors, modulating their activity and influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid
Uniqueness
Compared to similar compounds, 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid is unique due to the presence of the peroxoic acid group, which imparts distinct chemical reactivity and potential biological activity. The heptane chain also contributes to its unique properties, influencing its solubility and interaction with biological membranes.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
386210-37-3 |
|---|---|
Molekularformel |
C15H17NO5 |
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
7-(1,3-dioxoisoindol-2-yl)heptaneperoxoic acid |
InChI |
InChI=1S/C15H17NO5/c17-13(21-20)9-3-1-2-6-10-16-14(18)11-7-4-5-8-12(11)15(16)19/h4-5,7-8,20H,1-3,6,9-10H2 |
InChI-Schlüssel |
BLPDRQDIGOUFEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCC(=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


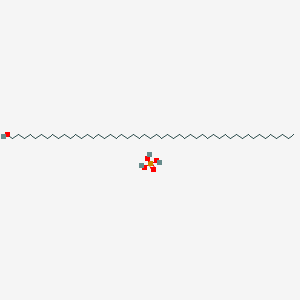

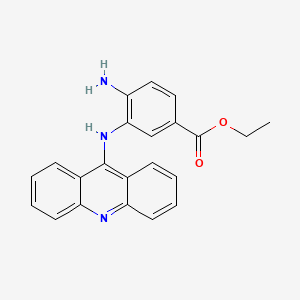
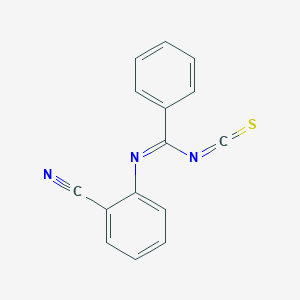
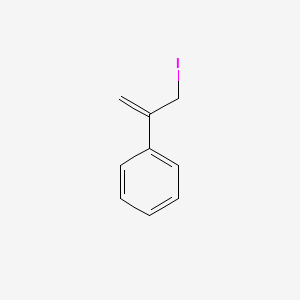
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)

![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
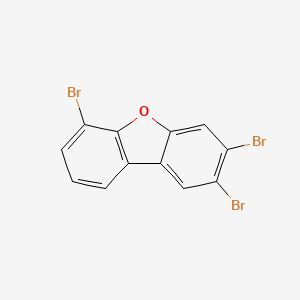
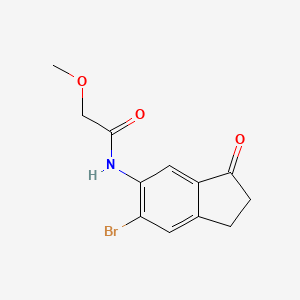
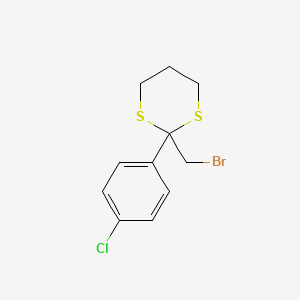
![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
